Lansoprazole, chemically known as (R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is a substituted benzimidazole classified as a proton pump inhibitor (PPI). [, ] PPIs are a group of drugs that effectively reduce gastric acid production by irreversibly blocking the H+/K+-ATPase enzyme system found in the parietal cells of the stomach lining. [] While Lansoprazole itself is not directly used in scientific research outside of pharmacological studies, its derivatives and intermediates serve as valuable tools in various research areas.
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is a chemical compound that serves as an intermediate in the synthesis of Lansoprazole, a well-known proton pump inhibitor used for treating gastric acid-related disorders. This compound is characterized by its unique molecular structure and properties that contribute to its effectiveness in pharmaceutical applications.
The compound is derived from the reaction of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercaptobenzimidazole, followed by oxidation processes to yield Lansoprazole. This synthesis pathway has been detailed in various patents and scientific literature, highlighting its importance in pharmaceutical chemistry .
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is classified as a sulfoxide derivative of benzimidazole. It falls under the category of anti-ulcer agents and is recognized for its role in inhibiting gastric acid secretion.
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole involves several key steps:
The reaction conditions typically involve controlling the temperature and pH to optimize yield and minimize by-products. The use of low temperatures during oxidation helps reduce over-oxidation and ensures high purity of the final product .
The molecular formula for N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is . Its structure includes:
The molecular weight of this compound is approximately 485.52 g/mol. The structural characteristics contribute to its pharmacological properties and interactions within biological systems .
The primary chemical reactions involving N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole include:
These reactions are typically monitored through spectroscopic methods to ensure completion and purity. Reaction yields are generally high when optimized conditions are employed.
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole acts as a prodrug that inhibits the H+/K+ ATPase enzyme in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
The mechanism involves binding to the proton pump irreversibly after conversion to its active form (Lansoprazole), resulting in prolonged antisecretory effects that are beneficial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is primarily used in scientific research related to drug formulation and development. Its applications include:
This compound plays a crucial role in advancing therapeutic strategies for managing gastric acid-related diseases while contributing to ongoing research in medicinal chemistry.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2